The synthesis of 2-acetoxyethyl methacrylate typically involves several methods, primarily focusing on the acetylation of hydroxyethyl methacrylate. Common procedures include:
2-Acetoxyethyl methacrylate participates in various chemical reactions due to its functional groups:
The mechanism of action for 2-acetoxyethyl methacrylate primarily involves its participation in radical polymerization processes:
This process allows for the formation of high molecular weight polymers with tailored properties depending on the reaction conditions and formulation used .
Thermal analysis shows that polymers derived from this monomer exhibit lower glass transition temperatures compared to their hydroxyethyl counterparts, indicating improved flexibility .
2-Acetoxyethyl methacrylate finds extensive applications across various fields:
AEMA is systematically named using International Union of Pure and Applied Chemistry (IUPAC) conventions as 2-acetyloxyethyl 2-methylprop-2-enoate, reflecting its esterification between methacrylic acid and ethylene glycol monoacetate [4]. Alternative designations include:
Its canonical SMILES representation is CC(=C)C(=O)OCCOC(=O)C
, which encodes the molecular connectivity: a methacryloyl group (CH2=C(CH32CH2−), terminated by an acetoxy group (−OC(O)CH3) [4]. The CAS registry number 20166-49-8 uniquely identifies this compound in chemical databases [4].
Table 1: Nomenclature and Identifiers of Key Methacrylate Compounds
Common Name | IUPAC Name | Molecular Formula | SMILES | CAS No. |
---|---|---|---|---|
2-Acetoxyethyl methacrylate | 2-Acetyloxyethyl 2-methylprop-2-enoate | C8H12O4 | CC(=C)C(=O)OCCOC(=O)C | 20166-49-8 |
2-(Acetoacetoxy)ethyl methacrylate (AAEM) | 2-(2-Methylprop-2-enoyloxy)ethyl 3-oxobutanoate | C10H14O5 | CC(=O)CC(=O)OCCOC(=O)C(C)=C | 21282-97-3 |
Methyl methacrylate | Methyl 2-methylprop-2-enoate | C5H8O2 | COC(=O)C(C)=C | 80-62-6 |
Note: AAEM (C10H14O5, MW 214.22 g/mol) is a structurally distinct derivative featuring a reactive acetoacetoxy group instead of acetate [3] [9].
AEMA’s molecular architecture comprises three key domains:
Functional Group Reactivity:
Stereoelectronic Effects: The carbonyl groups exhibit resonance (νC=O at 1720 cm−1 in IR spectroscopy), with the acetoxy carbonyl being more electrophilic due to adjacent oxygen atoms. This differential reactivity allows orthogonal modification pathways in copolymer systems [4] [9].
Early Synthetic Approaches (Pre-1980s)
Initial routes to AEMA relied on acid chloride chemistry: Methacryloyl chloride (from methacrylic acid and thionyl chloride) was condensed with ethylene glycol monoacetate. Though high-yielding (>85%), this method suffered from corrosive reagents, halogenated byproducts, and stringent purification needs [4] [8]. Alternative pathways used direct transesterification of methyl methacrylate (MMA) with ethylene glycol monoacetate, catalyzed by titanium(IV) alkoxides or tin-based catalysts (e.g., dibutyltin dilaurate). However, uncontrolled vinyl polymerization and byproduct formation limited scalability [5].
Modern Industrial Synthesis
Contemporary production employs catalytic transesterification under optimized conditions:
Methyl methacrylate + Ethylene glycol monoacetate ⇌ AEMA + Methanol
Catalytic System:
Table 2: Industrial Synthesis Methods for AEMA and Derivatives
Method | Catalyst/Reagents | Temperature | Yield | Advantages/Limitations |
---|---|---|---|---|
Acid chloride route | Methacryloyl chloride, Pyridine | 0–5°C | 85–90% | High purity; corrosive reagents, halogen waste |
Transesterification (batch) | ZrO2, Hydroquinone | 90–110°C | 78–82% | Low byproducts; requires solvent recovery |
Continuous reactive distillation | TiO2-SiO2, TBHQ | 100°C/10 kPa | 88–92% | High throughput; capital-intensive equipment |
AAEM synthesis* | Ethyl acetoacetate, Ti(OBu)4 | 60–80°C | 75–80% | Multi-step purification; specialized product |
Note: AAEM synthesis involves transesterification of ethyl acetoacetate with hydroxyethyl methacrylate (HEMA), not direct AEMA production [2] [9].
Process Innovations:
Industrial Context: AEMA production leverages infrastructure developed for methacrylate monomers like MMA. The shift toward isobutylene-based C4 routes (over acetone cyanohydrin) improved precursor supply chains, indirectly benefiting AEMA manufacturing [5].
Concluding Remarks
2-Acetoxyethyl methacrylate exemplifies functional monomer design, merging polymerizable vinyl groups with modifiable ester pendants. Its synthesis evolution—from stoichiometric acid chloride chemistry to catalytic transesterification—reflects broader trends toward sustainable chemical processes. Future advancements will likely focus on solid-acid catalysts and flow chemistry to enhance atom economy and reduce purification burdens [2] [5].
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